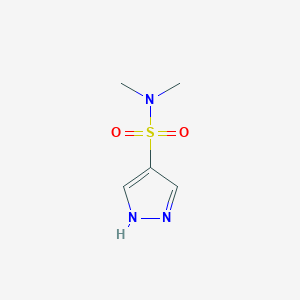

1H-吡唑-4-磺酰胺,N,N-二甲基

描述

Synthesis Analysis

The synthesis of this compound involves specific reactions, which may vary depending on the desired route. Relevant papers describe methods for its preparation, including nucleophilic and electrophilic substitutions. For instance, iodine-catalyzed pseudo-three-component bicyclization reactions have been employed to construct related pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring with a sulfonamide group attached. The sulfur atom is directly bonded to the ring or through spacers. Spectral characterization techniques, such as FT-IR, 1H NMR, and mass spectroscopy, have been used to confirm its structure .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it may undergo nucleophilic substitution at C-3 or C-5 positions and electrophilic substitution at N-1, N-2, or C-4 positions. These reactions are influenced by the presence of delocalized electrons in the pyrazole ring, forming a pseudo-aromatic system .

科学研究应用

医药化学:抗菌剂

1H-吡唑-4-磺酰胺,N,N-二甲基: 衍生物因其抗菌特性而被广泛研究。 这些化合物显示出对抗多种细菌和真菌病原体的潜力 。吡唑环的结构修饰可以导致开发具有改善疗效和降低耐药性的新药。

农业:杀虫剂

在农业领域,吡唑衍生物用于合成杀虫剂。 它们在不造成对作物重大损害的情况下破坏害虫生命周期的能力使它们在这个领域中具有价值 .

含能材料:熔铸炸药

1H-吡唑-4-磺酰胺,N,N-二甲基 的含能衍生物已被研究用于熔铸炸药。 这些化合物在热稳定性和能量释放之间取得平衡,使其适合国防和航空航天技术应用 .

有机合成:催化剂

吡唑衍生物在有机合成中用作催化剂。 例如,纳米ZnO催化合成吡唑化合物证明了这些衍生物在促进各种化学反应中的作用 .

药物应用:镇痛和抗炎

吡唑衍生物,包括1H-吡唑-4-磺酰胺,N,N-二甲基,以其镇痛和抗炎特性而闻名。 它们是像Celebrex这样的领先药物的核心结构的一部分,用于治疗疼痛和炎症 .

药物设计:抗癌剂

研究表明吡唑衍生物可以作为抗癌剂。 吡唑部分的修饰导致了在抑制癌细胞生长方面显示出希望的化合物 .

生物化学:酶抑制

在生物化学中,这些衍生物因其作为酶抑制剂的作用而被研究。 通过与酶的活性位点结合,它们可以调节生化途径,这对于疾病治疗和管理至关重要 .

材料科学:有机半导体

吡唑衍生物的电子特性使其适合用作有机半导体。 它们在电子器件中的潜力源于它们在保持有机材料灵活性的同时传导电流的能力 .

作用机制

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide . These factors can include temperature, pH, and the presence of other substances in the environment .

实验室实验的优点和局限性

N,N-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N,N-dimethyl-1H-pyrazole-4-sulfonamide has some limitations, including its relatively low potency compared to other sulfonamides and its limited stability in certain conditions.

未来方向

There are several future directions for research on N,N-dimethyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent analogs of N,N-dimethyl-1H-pyrazole-4-sulfonamide for use in cancer and infectious diseases. Another area of research is the investigation of the potential of N,N-dimethyl-1H-pyrazole-4-sulfonamide in treating other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dimethyl-1H-pyrazole-4-sulfonamide and its effects on various biological processes.

安全和危害

- Safety Information : MSDS

属性

IUPAC Name |

N,N-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPZBCMZXCIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

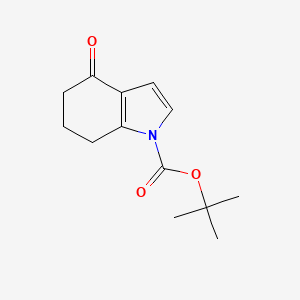

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)